molecular formula C6H6BrClFN B597288 3-Bromo-4-fluoroaniline hydrochloride CAS No. 1257535-28-6

3-Bromo-4-fluoroaniline hydrochloride

Cat. No.: B597288
CAS No.: 1257535-28-6
M. Wt: 226.473
InChI Key: ZAEAEYNIWJNVNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-fluoroaniline hydrochloride is a chemical compound with the molecular formula C6H6BrClFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms at the 3rd and 4th positions, respectively, and it forms a hydrochloride salt. This compound is used in various chemical syntheses and has applications in different fields such as pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

3-Bromo-4-fluoroaniline hydrochloride is a chemical compound that is primarily used as an intermediate in the synthesis of various pharmaceuticals . The specific targets of this compound can vary depending on the pharmaceutical it is used to produce.

Mode of Action

The mode of action of this compound is largely dependent on the specific pharmaceutical it is used to synthesize. As an intermediate, it interacts with other compounds during the synthesis process to form the final pharmaceutical product . The exact nature of these interactions and the resulting changes would depend on the specific synthesis process and the other compounds involved.

Biochemical Pathways

The biochemical pathways affected by this compound would be determined by the specific pharmaceutical it is used to synthesize. As an intermediate, it is involved in the synthesis process, which can involve various biochemical pathways . .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-4-fluoroaniline hydrochloride can be synthesized through several methods. One common method involves the halogenation of aniline derivatives. For instance, starting with 4-fluoroaniline, bromination can be carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to yield 3-bromo-4-fluoroaniline. This intermediate can then be converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation reactions. The process typically includes the use of automated reactors to control temperature, pressure, and the addition of reagents to ensure high yield and purity. The final product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluoroaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is usually a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

3-Bromo-4-fluoroaniline hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-fluoroaniline hydrochloride is unique due to the specific combination of bromine and fluorine substituents, which impart distinct electronic properties to the molecule. This makes it particularly useful in certain chemical syntheses and applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-bromo-4-fluoroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN.ClH/c7-5-3-4(9)1-2-6(5)8;/h1-3H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEAEYNIWJNVNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Br)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.